molecular formula C7H6BrI B1589116 2-Iodobenzyl bromide CAS No. 40400-13-3

2-Iodobenzyl bromide

Cat. No.: B1589116
CAS No.: 40400-13-3
M. Wt: 296.93 g/mol
InChI Key: GQFITODJWOIYPF-UHFFFAOYSA-N
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Description

2-Iodobenzyl bromide is a useful research compound. Its molecular formula is C7H6BrI and its molecular weight is 296.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It's used in the high-yielding synthesis of 1-isoindolinone derivatives via palladium-catalyzed cycloaminocarbonylation, where 2-iodobenzyl bromide acts as a bifunctional substrate. This synthesis leads to the formation of compounds with potential pharmaceutical applications (Marosvölgyi-Haskó et al., 2011).

  • Catalytic Reactions in Organic Synthesis : It's involved in the synthesis of tetrahydrophthalazine and phthalamide derivatives through palladium-catalyzed carbonylation. The reactions utilize this compound, leading to various derivatives with potential use in pharmaceuticals (Marosvölgyi-Haskó et al., 2011).

  • Electrochemical Applications : Research shows its utility in the electrochemical field, particularly in the one-electron cleavage of benzylic bromides at palladium and palladized cathodes. This property is significant for generating benzylic radicals, which have broad applications in organic chemistry (Jouikov & Simonet, 2010).

  • Biomedical Imaging : A study on the development of radioiodinated lipophilic cationic compounds for myocardial imaging highlights the role of this compound in synthesizing compounds that can be used for heart imaging in medical diagnostics (Sakai et al., 2015).

  • X-ray Contrast Properties : It is used in the synthesis of iodinated polyesters, which show enhanced X-ray contrast properties. These materials are useful in biomedical imaging, demonstrating the potential of this compound in creating radio-opaque materials for medical applications (Lex et al., 2020).

Properties

IUPAC Name

1-(bromomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFITODJWOIYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465568
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40400-13-3
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzyl Bromide
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Synthesis routes and methods I

Procedure details

To a dry 100 mL 3-necked flask equipped with a nitrogen inlet and a magnetic stirrer were added 5.00 g of 2-iodobenzyl alcohol (Aldrich) and 20 mL of anhydrous CH2Cl2. The resulting suspension was cooled to 0° C. and treated with 0.71 mL of PBr3 (Aldrich) by dropwise addition over a 2 minute period. The solid slowly dissolved giving a light yellow solution which was stirred under nitrogen at 0° C. for 2 h and then allowed to warm to RT with continued stirring for 18 h. The solution was concentrated in vacuo to dryness and the residue was dissolved in 60 mL of ethyl ether. The ether solution was washed with ice cold 5% aqueous NaHCO3 (3×50 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 5.65 g (89%) of 2-iodobenzyl bromide as a white crystalline solid, m.p. 52-54° C.
Quantity
5 g
Type
reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
Name
Quantity
0.71 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-iodobenzyl alcohol (50 g) in diethyl ether (500 mL), cooled in an ice-water bath, was added dropwise phosphorus tribromide (28 mL). The reaction mixture was chilled in a refrigerator for 3.5 h, then quenched by slow addition of methanol (50 mL). The mixture was washed with water, then saturated sodium bicarbonate, then water (100 mL each). The organic phase was dried (MgSO4), filtered and concentrated under reduced pressure to a white solid, which was triturated in hexane and collected by filtration to yield 58 g (91%) of the title material of Step A as a solid, mp 55-57° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

22 g of 2-iodotoluene, 100 ml of carbon tetrachloride, 19.67 g of N-bromo succinimide and 1 g of benzoyl peroxide are mixed together and heated to reflux for 8 hours. After filtering, the insoluble part is rinsed with carbon tetrachloride and the filtrate is distilled off, firstly under atmospheric pressure, then under reduce pressure. The expected product is obtained, and used just as it is for the continuation of the synthesis.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
19.67 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Iodobenzyl bromide
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